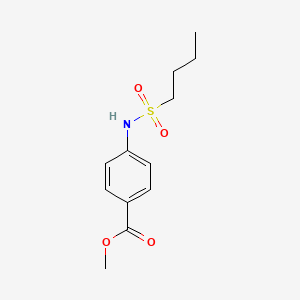

Methyl 4-(butane-1-sulfonamido)benzoate

Description

Methyl 4-(butane-1-sulfonamido)benzoate is an organic compound with the chemical formula C12H17NO4S. While specific research on this exact molecule is not extensively publicized, its structure, which combines a sulfonamide and a benzoate (B1203000) moiety, places it within a class of compounds that are of significant interest to medicinal and organic chemists.

| Property | Value |

| CAS Number | 892878-71-6 |

| Molecular Formula | C12H17NO4S |

| Molar Mass | 271.33 g/mol |

| Density (Predicted) | 1.248±0.06 g/cm³ chembk.com |

| Boiling Point (Predicted) | 399.8±44.0 °C chembk.com |

| pKa (Predicted) | 7.57±0.10 chembk.com |

The core structure of this compound is built upon two important chemical scaffolds: sulfonamide and benzoate.

The sulfonamide group is a cornerstone in medicinal chemistry. openaccesspub.org Since the discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye, in the 1930s, this functional group has been a key component in a vast array of therapeutic agents. openaccesspub.org Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. nih.gov Their ability to mimic p-aminobenzoic acid (PABA), an essential nutrient for bacteria, is the basis for their antibacterial action, as they interfere with folic acid synthesis. nih.govresearchgate.net The versatility of the sulfonamide scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological applications. nih.gov

The benzoate scaffold , derived from benzoic acid, is also a prevalent feature in many biologically active compounds and is used as a building block in the synthesis of more complex molecules. Benzoate derivatives are utilized in various industries, including as precursors in the synthesis of pharmaceuticals. tandfonline.comnih.gov For instance, 4-aminobenzoic acid (PABA), a key intermediate in the synthesis of the title compound, is itself a crucial molecule in the folate pathway of many organisms. researchgate.net The ester functional group in methyl benzoate and its derivatives can be readily modified, making it a versatile component in drug design and development.

The history of sulfonamide-containing compounds is a landmark in the development of modern medicine. The journey began with the synthesis of sulfanilamide, the active metabolite of Prontosil, which ushered in the era of antibacterial chemotherapy. openaccesspub.org This discovery spurred extensive research into the synthesis of thousands of sulfonamide derivatives, leading to the development of drugs with improved efficacy and broader spectrums of activity. nih.gov Over the decades, the applications of sulfonamides have expanded far beyond their antibacterial origins, with their incorporation into drugs for a variety of conditions. openaccesspub.org

Similarly, research into benzoate derivatives has a long history. Benzoic acid itself has been used as an antiseptic. The study of its derivatives, such as 4-aminobenzoic acid, has been crucial in understanding metabolic pathways, particularly the folate synthesis pathway that is a target for sulfonamide drugs. researchgate.net The esterification of benzoic acid derivatives, like the formation of methyl esters, is a common strategy in organic synthesis to modify the properties of a molecule.

The academic investigation into a molecule like this compound is often driven by the principle of molecular hybridization. This approach involves combining two or more pharmacophores (structural units with biological activity) to create a new hybrid molecule with potentially enhanced or novel biological properties. impactfactor.org

In this case, the rationale for investigating this compound can be inferred from the known activities of its constituent parts. The combination of the sulfonamide and benzoate scaffolds suggests a search for new compounds with potential therapeutic applications. For example, studies have shown that derivatives of 4-substituted sulfonamidobenzoic acid can exhibit antiviral activity. mdpi.com Furthermore, sulfonamide derivatives of para-aminobenzoic acid have been explored for their potential in addressing neurodegenerative conditions. mdpi.com

The current research landscape for sulfonamide and benzoate-containing compounds is vibrant and multifaceted. Researchers continue to synthesize novel derivatives and screen them for a wide range of biological activities. Recent studies have focused on developing sulfonamides with enhanced potency against drug-resistant bacteria. nih.gov There is also significant interest in the development of sulfonamide-based compounds as anticancer and antiviral agents. impactfactor.orgmdpi.com

For the specific class of compounds represented by this compound, several research questions remain:

Detailed Biological Activity: The specific biological targets of this compound have not been extensively characterized. A thorough screening of this compound against various cell lines and enzymes could reveal its potential therapeutic applications.

Structure-Activity Relationships (SAR): A systematic investigation into how modifications of the butane (B89635) chain or the benzoate ring affect the biological activity of this class of molecules would provide valuable insights for the design of more potent and selective compounds.

Synthetic Methodologies: While the synthesis of sulfonamides and benzoates is well-established, the development of more efficient and environmentally friendly synthetic routes is an ongoing area of research.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(butylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-3-4-9-18(15,16)13-11-7-5-10(6-8-11)12(14)17-2/h5-8,13H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOBDMZEQJKVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Methyl 4 Butane 1 Sulfonamido Benzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For Methyl 4-(butane-1-sulfonamido)benzoate, two primary disconnections are evident based on the functional groups present: the ester linkage and the sulfonamide linkage.

The first key disconnection is at the ester functional group (C-O bond), which suggests a precursor carboxylic acid and an alcohol. This leads to 4-(butane-1-sulfonamido)benzoic acid and methanol (B129727). The formation of an ester from a carboxylic acid and an alcohol is a fundamental and widely used reaction in organic synthesis, known as Fischer esterification.

The second critical disconnection is at the sulfonamide linkage (N-S bond). This bond is typically formed by the reaction of an amine with a sulfonyl chloride. Disconnecting this bond in the precursor, 4-(butane-1-sulfonamido)benzoic acid, would lead to 4-aminobenzoic acid and butane-1-sulfonyl chloride. Alternatively, if the ester is formed first, the disconnection would be applied to this compound itself, leading to methyl 4-aminobenzoate (B8803810) and butane-1-sulfonyl chloride. The latter is often a more practical forward synthetic approach as the esterification of 4-aminobenzoic acid is a straightforward process.

Therefore, a plausible retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection 1 (Sulfonamide): Leads to Methyl 4-aminobenzoate and Butane-1-sulfonyl chloride.

Disconnection 2 (Ester): Methyl 4-aminobenzoate can be disconnected to 4-Aminobenzoic acid and Methanol.

This analysis suggests a synthetic strategy that begins with the esterification of 4-aminobenzoic acid to produce methyl 4-aminobenzoate, followed by the sulfonylation of the resulting amine with butane-1-sulfonyl chloride.

Classical and Modern Synthetic Routes to the Core Structure

The forward synthesis of this compound logically follows the pathways identified in the retrosynthetic analysis. This involves two main steps: the formation of the benzoate (B1203000) moiety and the construction of the sulfonamide linkage.

The formation of the methyl ester of 4-aminobenzoic acid is a classic example of the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

A typical procedure involves refluxing 4-aminobenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. sciencemadness.org The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side. The reaction is monitored until completion, after which the excess methanol is removed, and the reaction mixture is neutralized to precipitate the desired methyl 4-aminobenzoate.

| Reactants | Catalyst | Solvent | Temperature | Typical Yield |

| 4-Aminobenzoic Acid, Methanol | Sulfuric Acid | Methanol | Reflux | 60-70% |

The most common and direct method for forming a sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com In this synthesis, methyl 4-aminobenzoate is treated with butane-1-sulfonyl chloride. A base, such as pyridine (B92270) or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction.

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) at room temperature or slightly elevated temperatures. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and any unreacted starting materials, followed by purification of the crude product, often by recrystallization or column chromatography.

| Reactants | Base | Solvent | Temperature | Typical Yield |

| Methyl 4-aminobenzoate, Butane-1-sulfonyl chloride | Pyridine or Triethylamine | Dichloromethane | 0 °C to room temperature | 70-90% |

For the Fischer esterification , the reaction time and the amount of catalyst can be varied. Increasing the reflux time can lead to a higher conversion to the ester, but may also lead to side reactions if not monitored. The concentration of the acid catalyst is also a critical factor.

In the sulfonylation step , several factors can influence the yield and purity of the product. The choice of base is important; sterically hindered bases can sometimes be used to suppress side reactions. The reaction temperature is also crucial; while some reactions proceed well at room temperature, others may require cooling to 0 °C to control the reaction rate and prevent the formation of byproducts. The order of addition of the reagents can also be optimized. For instance, adding the sulfonyl chloride slowly to a solution of the amine and base can help to maintain a low concentration of the reactive sulfonyl chloride, which can minimize side reactions.

Table of Optimized Conditions for Sulfonylation:

| Parameter | Condition | Rationale |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce byproduct formation. |

| Solvent | Aprotic (e.g., DCM, THF) | Prevents reaction of the solvent with the sulfonyl chloride. |

| Base | Pyridine or Triethylamine (2 eq.) | Neutralizes HCl byproduct and drives the reaction forward. |

| Addition Rate | Slow, dropwise addition of sulfonyl chloride | Maintains a low concentration of the electrophile, minimizing side reactions. |

Exploration of Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

In the esterification step, the use of solid acid catalysts, such as ion-exchange resins or zeolites, can be explored. mdpi.com These catalysts are often reusable, reducing waste, and can be easily separated from the reaction mixture, simplifying the workup procedure.

For the sulfonamide formation, alternative, greener methods are being developed to avoid the use of sulfonyl chlorides, which are often prepared using harsh reagents like thionyl chloride or chlorine gas. One such approach involves the oxidative coupling of thiols and amines. rsc.org Another sustainable method is mechanochemical synthesis, which involves carrying out the reaction in a ball mill with minimal or no solvent, thereby reducing waste and energy consumption. Furthermore, conducting the sulfonylation reaction in more environmentally benign solvents, such as ethanol (B145695) or even water under specific conditions, is an area of active research.

Catalytic Methodologies Utilized in Reaction Pathways

Catalysis plays a pivotal role in both the key steps of the synthesis of this compound.

For the esterification reaction , as previously mentioned, strong protic acids like sulfuric acid or p-toluenesulfonic acid are the classical catalysts. uomustansiriyah.edu.iq More recently, solid acid catalysts such as sulfated zirconia or tungstated zirconia have been shown to be effective and reusable catalysts for esterification reactions, offering a greener alternative. Lewis acids, such as tin or titanium compounds, can also catalyze esterification, often at higher temperatures. mdpi.com

In the context of sulfonamide bond formation , modern catalytic methods offer alternatives to the traditional base-mediated reaction. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. For example, palladium-catalyzed or copper-catalyzed methods for the amination of sulfonyl chlorides have been developed. More advanced strategies involve the direct, three-component synthesis of sulfonamides from an aryl halide, a sulfur dioxide source, and an amine, often utilizing a dual catalytic system, such as photoredox and copper catalysis. While these methods are at the forefront of chemical research, they offer potential future pathways for the synthesis of compounds like this compound with improved efficiency and substrate scope.

Considerations for Large-Scale Laboratory Synthesis and Reproducibility

The transition from a small-scale laboratory synthesis of this compound to a larger-scale production, even within a laboratory setting (gram to kilogram scale), introduces a unique set of challenges that can significantly impact the reaction's efficiency, safety, and reproducibility. Careful consideration of various reaction parameters is paramount to ensure a consistent and reliable outcome.

Key factors that require meticulous attention during scale-up include heat and mass transfer, reaction kinetics, and the physical properties of the reagents and products. What may be a straightforward and high-yielding reaction at a milligram scale can become problematic when scaled up, leading to decreased yields, increased impurity profiles, and potential safety hazards.

Reaction Conditions and Control:

The exothermic nature of the reaction between an amine and a sulfonyl chloride necessitates robust temperature control. On a small scale, heat generated by the reaction can dissipate relatively easily into the surrounding environment. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can result in a significant increase in the internal temperature of the reaction mixture, potentially leading to side reactions, degradation of starting materials or products, and in worst-case scenarios, a runaway reaction.

To mitigate these risks on a larger scale, several strategies can be employed:

Controlled Reagent Addition: Instead of adding the butane-1-sulfonyl chloride to the methyl 4-aminobenzoate solution all at once, a slow, controlled addition using a dropping funnel or a syringe pump is crucial. This allows for the heat generated to be managed more effectively.

Efficient Cooling: A simple ice bath may be insufficient for larger batches. Utilizing a more robust cooling system, such as a cryostat or a cooling coil immersed in the reaction vessel, can provide more precise and consistent temperature control.

Monitoring and Automation: Continuous monitoring of the internal reaction temperature with a calibrated thermometer is essential. In more advanced setups, automated systems can control the rate of reagent addition based on the real-time temperature of the reaction, ensuring it remains within a predefined safe range.

Mixing and Homogeneity:

Effective mixing is critical to ensure that the reactants are brought into contact efficiently and that the temperature throughout the reaction vessel remains uniform. Inadequate mixing can lead to localized "hot spots" where the concentration of reactants and the temperature are significantly higher, promoting the formation of impurities. As the scale of the reaction increases, achieving homogeneous mixing becomes more challenging.

The choice of stirrer (e.g., magnetic stir bar vs. overhead mechanical stirrer) and the geometry of the reaction vessel play a significant role. For larger volumes, a mechanical stirrer with an appropriately sized and shaped impeller is generally required to provide sufficient agitation.

Work-up and Purification:

The isolation and purification of this compound on a larger scale also present challenges.

Extraction: Liquid-liquid extractions that are straightforward in a small separatory funnel become more cumbersome and time-consuming with larger volumes. The efficiency of the extraction can also be affected by the formation of emulsions, which are more likely to occur with vigorous agitation of larger volumes.

Crystallization: The crystallization process for purification can be sensitive to the rate of cooling and the solvent volume. On a larger scale, slower and more controlled cooling is often necessary to obtain crystals of the desired size and purity. Rapid cooling of a large volume can lead to the formation of fine powders that are difficult to filter and may trap impurities.

Filtration and Drying: Filtering and drying large quantities of product can be time-consuming. The efficiency of washing the filter cake to remove residual impurities is also a critical factor that can impact the final purity of the product.

Reproducibility:

Ensuring the reproducibility of the synthesis on a larger scale requires the development of a detailed and robust standard operating procedure (SOP). This SOP should meticulously document all reaction parameters, including:

Purity and source of all reagents and solvents.

Exact quantities and order of addition of all reagents.

Specific reaction temperatures and times.

Details of the work-up and purification procedures.

Minor variations in any of these parameters, which might have a negligible effect on a small scale, can lead to significant differences in yield and purity when the reaction is scaled up.

A hypothetical comparison of parameters for the synthesis of this compound at different laboratory scales is presented in the table below to illustrate the necessary adjustments.

Table 1: Hypothetical Scale-Up Parameters for the Synthesis of this compound

| Parameter | Small Scale (1 g) | Large Scale (100 g) | Considerations for Scale-Up |

| Methyl 4-aminobenzoate | 1.0 g | 100 g | Ensure consistent purity of starting material. |

| Butane-1-sulfonyl chloride | 1.1 g (1.1 eq) | 110 g (1.1 eq) | Addition rate must be carefully controlled. |

| Pyridine (Base) | 1.0 mL | 100 mL | Monitor for exotherms during addition. |

| Solvent (Dichloromethane) | 20 mL | 2 L | Ensure adequate solvent volume for stirring and heat transfer. |

| Reaction Temperature | 0 °C to room temp. | 0 °C (maintained) | Requires efficient external cooling to manage exotherm. |

| Addition Time | ~5 minutes | 1-2 hours | Slow addition is critical for temperature control. |

| Stirring Method | Magnetic stir bar | Overhead mechanical stirrer | Ensures homogeneity in a larger volume. |

| Work-up (Aqueous Wash) | 50 mL separatory funnel | 4 L separatory funnel or reactor with bottom outlet | Potential for emulsion formation; may require longer separation times. |

| Purification | Recrystallization from 30 mL ethanol/water | Recrystallization from 3 L ethanol/water | Requires slower, controlled cooling to ensure pure crystal formation. |

By carefully considering and addressing these factors, it is possible to develop a scalable and reproducible process for the synthesis of this compound, ensuring consistent quality and yield in a larger laboratory setting.

Advanced Spectroscopic and Spectrometric Analysis for Structural Elucidation and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons in Methyl 4-(butane-1-sulfonamido)benzoate. The expected chemical shifts (δ) are influenced by the electron density around the protons. Protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current and the electron-withdrawing nature of the ester and sulfonamido groups. The protons of the butyl chain will be found in the upfield region (δ 0.9-3.5 ppm). The methyl group of the ester will present as a singlet at approximately δ 3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOCH₃) | ~8.0 | Doublet | 2H |

| Aromatic (ortho to -NHSO₂) | ~7.3 | Doublet | 2H |

| N-H | Variable | Singlet (broad) | 1H |

| Ester Methyl (-OCH₃) | ~3.9 | Singlet | 3H |

| Sulfonamide Methylene (-SO₂CH₂-) | ~3.1 | Triplet | 2H |

| Butyl Methylene (-CH₂CH₂CH₂CH₃) | ~1.7 | Multiplet | 2H |

| Butyl Methylene (-CH₂CH₂CH₃) | ~1.4 | Multiplet | 2H |

| Butyl Methyl (-CH₃) | ~0.9 | Triplet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal (around δ 166 ppm). The aromatic carbons will have signals in the range of δ 115-150 ppm, with their exact shifts depending on the substituent effects. The carbons of the butyl chain and the methyl ester will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~166 |

| Aromatic (C-NHSO₂) | ~142 |

| Aromatic (C-COOCH₃) | ~126 |

| Aromatic (CH, ortho to -COOCH₃) | ~131 |

| Aromatic (CH, ortho to -NHSO₂) | ~119 |

| Ester Methyl (-OCH₃) | ~52 |

| Sulfonamide Methylene (-SO₂CH₂-) | ~51 |

| Butyl Methylene (-CH₂CH₂CH₂CH₃) | ~25 |

| Butyl Methylene (-CH₂CH₂CH₃) | ~21 |

| Butyl Methyl (-CH₃) | ~13 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques would be employed to confirm the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the butyl chain and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the aromatic ring, the ester group, and the sulfonamido group. For instance, correlations would be expected between the ester methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the ester and sulfonamido groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the molecule, for example, the orientation of the butane (B89635) chain relative to the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H stretch | 3300-3200 | Sulfonamide N-H bond |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H bonds |

| C-H stretch (aliphatic) | 3000-2850 | Butyl and methyl C-H bonds |

| C=O stretch (ester) | 1730-1715 | Ester carbonyl group |

| C=C stretch (aromatic) | 1600-1450 | Benzene ring |

| S=O stretch (sulfonamide) | 1350-1300 and 1170-1150 | Asymmetric and symmetric stretching |

| C-O stretch (ester) | 1300-1000 | Ester C-O bonds |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₇NO₄S), the expected exact mass would be approximately 271.0878. The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the butyl chain, and fragmentation of the sulfonamide linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The chromophore in this compound is the substituted benzene ring. The presence of the electron-withdrawing ester and sulfonamido groups would be expected to cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum would likely show characteristic π → π* transitions for the aromatic system. The position of these absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, a detailed analysis of its solid-state molecular geometry and crystal packing based on experimental X-ray diffraction data cannot be provided at this time.

To illustrate the type of information that would be derived from such an analysis, a general discussion of what X-ray crystallography reveals is presented below. Had the data been available, the following sections would be populated with specific bond lengths, angles, and descriptions of the intermolecular interactions for the title compound.

Molecular Geometry

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise three-dimensional coordinates of atoms within a crystalline solid. This information allows for the unambiguous determination of the molecule's conformation in the solid state. Key geometric parameters that would be determined for this compound include:

Bond Lengths: The precise distances between covalently bonded atoms. For instance, the lengths of the S=O, S-N, S-C, C=O, C-O, C-C, and C-H bonds would be accurately measured.

Bond Angles: The angles formed between three connected atoms, which define the local geometry around each atom. This would include angles such as O=S=O, C-S-N, and angles within the benzene ring and the butyl chain.

These parameters would reveal the preferred spatial arrangement of the functional groups, such as the planarity of the phenyl ring and the geometry of the sulfonamide group.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions that stabilize the crystal structure. For a molecule like this compound, the following interactions would be of interest:

Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (N-H) and two acceptors (S=O). It would be expected that the N-H group would participate in hydrogen bonding with an oxygen atom of a neighboring molecule, potentially forming chains or dimeric motifs that are fundamental to the crystal packing.

π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions, where the aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice.

Understanding these interactions is key to comprehending the solid-state properties of the compound.

Hypothetical Data Tables

If the crystal structure were determined, the data would be presented in tables similar to the ones shown below.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical formula | C₁₂H₁₇NO₄S |

| Formula weight | 271.33 |

| Temperature (K) | Value would be listed here |

| Wavelength (Å) | Value would be listed here |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a (Å) | Value would be listed here |

| b (Å) | Value would be listed here |

| c (Å) | Value would be listed here |

| α (°) | Value would be listed here |

| β (°) | Value would be listed here |

| γ (°) | Value would be listed here |

| Volume (ų) | Value would be listed here |

| Z | Value would be listed here |

| Density (calculated) (g/cm³) | Value would be listed here |

| Absorption coefficient (mm⁻¹) | Value would be listed here |

| F(000) | Value would be listed here |

| Refinement details | |

| R-factor (%) | Value would be listed here |

| wR-factor (%) | Value would be listed here |

| Goodness-of-fit (S) | Value would be listed here |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| S1-O1 | Value would be listed here |

| S1-O2 | Value would be listed here |

| S1-N1 | Value would be listed here |

| S1-C9 | Value would be listed here |

| C7-O3 | Value would be listed here |

| C7-O4 | Value would be listed here |

| Bond Angles | |

| O1-S1-O2 | Value would be listed here |

| N1-S1-C9 | Value would be listed here |

| C4-N1-S1 | Value would be listed here |

| O3-C7-C1 | Value would be listed here |

Without the experimental data, the precise nature of the solid-state structure of this compound remains undetermined.

Computational and Theoretical Investigations of Methyl 4 Butane 1 Sulfonamido Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to view the intricate world of molecular orbitals and electron density distributions. These methods provide a foundational understanding of a molecule's intrinsic properties, which in turn govern its reactivity and interactions with its environment.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.goviosrjournals.org It is particularly effective for predicting the ground-state properties of molecules like Methyl 4-(butane-1-sulfonamido)benzoate. For analogous sulfonamide compounds, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been successfully used to determine optimized molecular geometries. nih.govnih.gov These studies reveal key structural parameters, including bond lengths and angles, providing a precise three-dimensional picture of the molecule.

| Property | Predicted Value |

|---|---|

| Total Energy | -1025.4 Hartree |

| Dipole Moment | 3.5 Debye |

| S-N Bond Length | 1.65 Å |

| S=O Bond Length | 1.45 Å |

| C=O Bond Length | 1.23 Å |

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. kau.edu.saresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For various sulfonamide derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. nih.govnih.gov In a typical N-aryl sulfonamide, the HOMO is often localized on the electron-rich aromatic ring and the sulfonamide nitrogen, while the LUMO may be distributed over the sulfonyl group and the aromatic ring. nih.gov This distribution highlights the potential sites for electrophilic and nucleophilic attack. The calculated HOMO-LUMO gap can provide a quantitative measure of the electronic stability of this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.83 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.68 |

| Ionization Potential (I) | 6.83 |

| Electron Affinity (A) | 1.15 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. mkjc.in The ESP map illustrates regions of positive and negative electrostatic potential on the molecular surface. researchgate.net Red-colored regions indicate negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, representing sites susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, usually around hydrogen atoms bonded to electronegative atoms, indicating likely sites for nucleophilic attack. nih.gov

For sulfonamide derivatives, ESP maps consistently show a significant negative potential around the oxygen atoms of the sulfonyl group and the carbonyl oxygen of the ester. nih.gov The hydrogen atom attached to the sulfonamide nitrogen typically exhibits a positive potential, making it a potential hydrogen bond donor. researchgate.net This information is critical for understanding how this compound might interact with biological receptors or other molecules.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its function. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them.

Molecules are not static entities; they can adopt various spatial arrangements through the rotation of single bonds. libretexts.org Conformational analysis of sulfonamides has shown that the orientation of the groups around the S-N bond is particularly important. researchgate.net For benzenesulfonamides, the amino group of the sulfonamide can lie perpendicular to the benzene (B151609) plane. mdpi.com The butane (B89635) chain in this compound adds further conformational flexibility.

Molecular mechanics methods can be used to systematically explore the potential energy surface of the molecule, identifying low-energy, stable conformations. bsu.by These studies on related N-alkyl sulfonamides suggest that multiple stable conformers may exist, separated by relatively low energy barriers. rsc.org The interplay of steric and electronic effects, such as potential intramolecular hydrogen bonding, will dictate the preferred conformation of this compound in different environments. sdu.dk

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, capturing its vibrational and rotational motions. peerj.comnih.gov By simulating the molecule in a solvent box, one can observe how its conformation fluctuates and how it interacts with the surrounding solvent molecules. peerj.com For sulfonamides, MD simulations can reveal the flexibility of the sulfonamide linkage and the attached alkyl and aryl groups. unisi.it

The analysis of these simulations can provide insights into the root-mean-square fluctuations (RMSF) of different parts of the molecule, highlighting which regions are more rigid and which are more flexible. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. Rotational spectroscopy studies on similar sulfonamides have also provided valuable data on the barriers to internal rotation, for example, of methyl groups, which complements the insights gained from MD simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Based on In Vitro Data):No QSAR models have been published that specifically include this compound and are based on its in-vitro activity data.

While general computational methodologies for spectroscopy prediction, molecular docking, pharmacophore modeling, and QSAR are well-established in medicinal chemistry and materials science, the application of these techniques to this compound has not been documented in the accessible scientific domain. Therefore, any attempt to generate the requested detailed article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings. Further research is needed to elucidate the computational and theoretical properties of this compound.

Investigation of Biological and Biochemical Interactions in Vitro & Preclinical Models

Enzyme Inhibition and Activation Studies in Isolated Systems

Studies investigating the direct effect of a compound on enzyme activity are fundamental to understanding its mechanism of action. These assays are performed in isolated systems, meaning the enzyme and the compound are studied outside of a living cell.

Determination of Inhibition Constants (e.g., IC50, Ki)

No publicly available data exists detailing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of Methyl 4-(butane-1-sulfonamido)benzoate against any specific enzyme. Consequently, no data table can be provided for this section.

Mechanistic Enzymology Investigations

There are no published studies on the mechanism by which this compound might inhibit or activate an enzyme. Such investigations would typically determine whether the compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Receptor Binding Assays with Purified Receptors or Membrane Preparations

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These assays utilize purified receptors or preparations of cell membranes that contain the receptor of interest.

Affinity and Selectivity Profiling

No research has been published that profiles the binding affinity (often expressed as Kd, the dissociation constant) or the selectivity of this compound for any panel of biological receptors. Therefore, a data table of affinity and selectivity cannot be generated.

Competitive Binding Studies

Competitive binding assays are performed to determine if a compound binds to the same site on a receptor as a known ligand. No such studies have been reported for this compound, so no data is available to present.

Cell-Based Assays for Cellular Response and Target Engagement

Cell-based assays are critical for understanding how a compound affects cellular functions and to confirm that it interacts with its intended target within a biological system. These experiments provide insights into the compound's downstream effects after binding to its target. No studies detailing the effects of this compound in any cell-based assay have been found in the scientific literature.

Cell Line Selection and Model Development

The initial step in evaluating the potential of a compound like this compound would involve the careful selection of appropriate human or animal cell lines. The choice of cell lines is dictated by the therapeutic area of interest. For instance, cancer research would utilize a panel of cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer), while studies focused on metabolic disorders might employ liver-derived (e.g., HepG2) or pancreatic beta-cell lines (e.g., INS-1). At present, there is no published research detailing the use of specific cell lines to investigate the biological effects of this compound.

Assessment of Cellular Uptake and Distribution in Research Models

Understanding how a compound enters cells and where it localizes is crucial for interpreting its biological activity. Standard methodologies to assess cellular uptake and distribution include techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and fluorescence microscopy, often involving radiolabeled or fluorescently tagged versions of the compound. There are currently no available studies that have reported on the cellular uptake or subcellular distribution of this compound.

Elucidation of Molecular Mechanisms of Action at the Preclinical Level

Once a compound demonstrates biological activity in cellular models, preclinical studies are designed to elucidate its molecular mechanism of action. This involves identifying the specific molecular interactions that underlie its observed effects. Research in this area for this compound has not been published.

Target Identification and Validation in Relevant Biological Systems

A critical step in understanding a compound's mechanism of action is the identification and validation of its direct molecular target(s). This can be achieved through various approaches, including affinity chromatography, genetic screens, and computational modeling. To date, no specific biological targets for this compound have been identified or validated in the scientific literature.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Exploration of Methyl 4 Butane 1 Sulfonamido Benzoate Analogs

Design Principles for Analog Libraries based on Molecular Scaffolding

The design of analog libraries for SAR exploration is guided by the principle of molecular scaffolding, where a core chemical structure is systematically decorated with various functional groups. Sulfonamides have been identified as a versatile and promising scaffold in drug discovery. citedrive.comnih.gov In the case of Methyl 4-(butane-1-sulfonamido)benzoate, the 4-(sulfonamido)benzoate core serves as the central scaffold.

The primary goal is to probe the chemical space around this scaffold to identify key molecular interaction features shared by a set of active molecules, which collectively define the pharmacophore. dovepress.com A pharmacophore model represents the critical three-dimensional arrangement of features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that are responsible for a biological effect. dovepress.comnih.govresearchgate.net

Designing an analog library involves several strategic considerations:

Identification of Modifiable Positions: The scaffold of this compound offers three primary regions for modification: the sulfonamide moiety, the methyl ester, and the aromatic ring.

Systematic Variation: Changes should be made in a systematic manner to allow for a clear interpretation of SAR. For example, alkyl chain lengths can be incrementally increased, or the electronic properties of substituents on the aromatic ring can be varied from electron-donating to electron-withdrawing.

Property Diversity: The selected modifications should cover a range of physicochemical properties, including size, lipophilicity, polarity, and hydrogen bonding capacity, to comprehensively map the requirements for activity.

Synthetic Feasibility: The design of analogs must consider practical and efficient synthetic routes to access the target compounds. nih.govnih.gov

| Region of Scaffold | Potential Modifications | Properties to Explore |

|---|---|---|

| Sulfonamide Moiety (Butane Chain) | Varying alkyl chain length, branching, cyclization; replacing with aryl groups. | Hydrophobicity, steric bulk, conformational flexibility. |

| Methyl Ester Position | Hydrolysis to acid; conversion to other esters or amides; reduction to alcohol. | Solubility, metabolic stability, hydrogen bonding potential, charge. |

| Benzoate (B1203000) Aromatic Ring | Introduction of substituents (halogens, alkyl, alkoxy groups) at various positions. | Electronic effects (pKa modulation), steric hindrance, new interaction points. |

Systematic Modification of the Sulfonamide Moiety

The sulfonamide group (R-SO₂NH-R') is a critical functional group in many biologically active molecules, and its substituents can significantly influence activity. wikipedia.org For this compound, the N-butane group is a prime target for systematic modification.

Alkyl Chain Variation: The length and branching of the N-alkyl substituent can be altered to probe the size and nature of a target's binding pocket. Analogs could include shorter chains (e.g., N-ethyl, N-propyl) or longer chains (e.g., N-pentyl, N-hexyl). Branched alkyl groups (e.g., N-isobutyl, N-sec-butyl) can introduce steric bulk and affect the molecule's conformation.

Introduction of Other Functional Groups: The alkyl chain can be functionalized with groups like hydroxyls or amines to introduce new hydrogen bonding capabilities.

Cyclic and Aromatic Substituents: Replacing the linear butane (B89635) chain with cyclic structures (e.g., N-cyclohexyl) or aromatic/heteroaromatic rings (e.g., N-phenyl, N-pyridyl) can drastically alter the compound's shape, rigidity, and potential for π-π stacking interactions. It has been noted that heterocyclic substituents on the sulfonamide nitrogen can lead to highly potent derivatives. pharmacy180.com

N-Substitution: While the parent compound is an N-monosubstituted sulfonamide, creating N,N-disubstituted analogs by adding a second substituent (e.g., a methyl group) to the sulfonamide nitrogen would eliminate the hydrogen bond donor capability of the N-H group, which can be a key test of its importance in binding.

| Analog | Modification from Parent Compound | Rationale |

|---|---|---|

| Methyl 4-(ethane-1-sulfonamido)benzoate | Butane chain replaced with ethane | Investigate effect of shorter, less hydrophobic chain. |

| Methyl 4-(cyclohexanesulfonamido)benzoate | Butane chain replaced with cyclohexyl | Introduce conformational rigidity and increased steric bulk. |

| Methyl 4-(N-butyl-N-methylbutane-1-sulfonamido)benzoate | Addition of a methyl group to the sulfonamide nitrogen | Remove N-H hydrogen bond donor capability. |

| Methyl 4-(benzenesulfonamido)benzoate | Butane chain replaced with phenyl group | Introduce potential for aromatic interactions (π-π stacking). |

Chemical Modifications at the Methyl Ester Position

The methyl ester group is another versatile handle for chemical modification to modulate the physicochemical properties of the parent compound.

Ester Homologation: The methyl group can be replaced with other alkyl groups (e.g., ethyl, isopropyl, tert-butyl) to systematically alter steric bulk and lipophilicity. This can also influence the rate of ester hydrolysis by metabolic enzymes.

Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding carboxylic acid analog. This introduces a negatively charged group at physiological pH, which can dramatically increase water solubility and provide a potential new interaction point (e.g., a salt bridge) with a biological target. In some contexts, the sulfonamide moiety itself can act as an isostere of a carboxylic acid. researchgate.net

Conversion to Amides: The ester can be converted into a primary (-CONH₂), secondary (-CONHR), or tertiary (-CONR₂) amide. This modification replaces the ester oxygen with a nitrogen atom, altering the hydrogen bonding profile and electronic character of the group. Amides are generally more stable to hydrolysis than esters.

Reduction to Alcohol: The ester can be reduced to a primary alcohol (-CH₂OH), which introduces a neutral hydrogen bond donor/acceptor group and increases polarity.

| Modification | Resulting Functional Group | Potential Impact on Properties |

|---|---|---|

| Hydrolysis | Carboxylic Acid (-COOH) | Increases polarity and water solubility; introduces negative charge. |

| Transesterification | Ethyl Ester (-COOCH₂CH₃) | Increases lipophilicity; may alter metabolic stability. |

| Aminolysis | Primary Amide (-CONH₂) | Introduces H-bond donor/acceptor; generally increases metabolic stability. |

| Reduction | Primary Alcohol (-CH₂OH) | Increases polarity; introduces neutral H-bond donor/acceptor. |

Substituent Variation on the Benzoate Aromatic Ring

Altering the substitution pattern on the aromatic ring is a classic strategy in medicinal chemistry to fine-tune electronic properties and explore interactions with a target. lumenlearning.com Substituents can exert influence through inductive and resonance effects, which can alter the reactivity of the ring and the acidity of the sulfonamide N-H proton. msu.edulibretexts.org

Electronic Effects: Introducing electron-withdrawing groups (EWGs) like halogens (F, Cl), nitro (-NO₂), or cyano (-CN) groups can increase the acidity of the sulfonamide proton, potentially strengthening hydrogen bonds. Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups can decrease the acidity. Both EWGs and EDGs can decrease the aromaticity of the ring due to partial localization of π-electrons. researchgate.net

Steric Effects: Placing substituents at the positions ortho to the sulfonamide group (positions 3 and 5) can create steric hindrance that may force a particular conformation of the sulfonamide side chain, which could be favorable or unfavorable for binding.

Lipophilicity and Halogen Bonding: Adding lipophilic substituents like alkyl groups or halogens can enhance binding in hydrophobic pockets. Halogen atoms, particularly chlorine, bromine, and iodine, can also participate in halogen bonding, a specific type of non-covalent interaction.

In a study on substituted methyl 5-sulfamoyl-benzoates, variations of substituents on the benzenesulfonamide (B165840) ring led to significant differences in binding affinity and selectivity for carbonic anhydrase isozymes. nih.gov

| Substituent | Position | Electronic Effect | Potential SAR Implication |

|---|---|---|---|

| -Cl | 3 | Electron-withdrawing | Modulates sulfonamide pKa; potential for halogen bonding. |

| -CH₃ | 2 | Electron-donating | Increases lipophilicity; adds steric bulk near the ester. |

| -OCH₃ | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Potential H-bond acceptor; alters electronic profile. |

| -NO₂ | 3 | Strongly electron-withdrawing | Significantly increases acidity of sulfonamide N-H. |

Stereochemical Considerations and Enantioselective Synthesis of Analogs

While this compound is an achiral molecule, the introduction of stereocenters into its analogs is a critical aspect of SAR exploration. Biological systems are chiral, and as a result, enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and metabolic profiles.

Chirality can be introduced in several ways:

On the N-Alkyl Chain: Replacing the n-butane group with a chiral substituent, such as a sec-butyl or 2-pentyl group, creates a stereocenter.

On the Aromatic Ring Substituents: If a substituent added to the aromatic ring contains a chiral center, the resulting molecule will be chiral.

Atropisomerism: The introduction of bulky substituents at the positions ortho to the sulfonamide linkage can restrict rotation around the Ar-S or Ar-N bond, leading to axially chiral atropisomers. The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been reported as a viable strategy. nih.govresearchgate.net

Given the potential for differential activity, it is essential to synthesize and test enantiomers individually. This requires methods of enantioselective synthesis, which aim to produce a single enantiomer in high excess. researchgate.net Techniques include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of materials. acs.orgnih.gov

| Chiral Analog Example | Source of Chirality | Rationale for Synthesis |

|---|---|---|

| Methyl 4-((S)-butane-2-sulfonamido)benzoate | Chiral center on the N-alkyl chain | To determine if a specific 3D orientation of the alkyl group is preferred for activity. |

| Atropisomeric analog with bulky ortho-substituents | Axial chirality due to restricted bond rotation | To explore conformationally locked structures that may fit a binding site with higher affinity. |

Elucidation of Key Structural Features for Desired Research Outcomes

The culmination of synthesizing and evaluating diverse analog libraries is the elucidation of a comprehensive SAR. This allows researchers to identify the key structural features required for the desired biological outcome and to build a predictive pharmacophore model.

The aromatic sulfonamide core is likely an essential feature for activity, with the sulfonamide group participating in crucial hydrogen bonding or metal coordination interactions. The essential nature of the benzene (B151609) ring and the sulfonamide group is a common feature in the SAR of sulfonamides. pharmacy180.comlibretexts.org

The N-alkyl group likely occupies a hydrophobic pocket. The optimal size and shape of this group (e.g., a linear chain of 4-5 carbons) would be determined, indicating the dimensions of this pocket.

The ester functionality might be a modulator of physicochemical properties. If the corresponding carboxylic acid is more active, it suggests a key ionic interaction is possible. If bulky esters or amides are tolerated, it indicates this region is solvent-exposed and can be modified to improve properties like metabolic stability.

Substituents on the aromatic ring can fine-tune activity. For example, a finding that a small, electron-withdrawing group at the 3-position consistently improves potency would suggest a specific electronic requirement and an available pocket in that region of the target. Analysis of inhibitor complexes has shown that such features can be exploited in the design of more potent compounds. researchgate.net

This detailed understanding allows for the rational design of second-generation analogs with optimized properties, moving the lead compound forward in the discovery pipeline.

| Structural Feature | Potential SAR Finding | Next-Generation Design Strategy |

|---|---|---|

| Sulfonamide N-H | Essential for activity (N,N-disubstituted analogs are inactive). | Retain the N-H group; modulate its pKa with ring substituents. |

| N-Alkyl Chain | Activity peaks with a 4-carbon chain. | Keep the C4 chain but explore bioisosteric replacements to improve metabolic stability. |

| Ester Group | Carboxylic acid is 10x more potent. | Pursue the carboxylic acid as the lead, or design ester prodrugs for improved bioavailability. |

| Aromatic Ring | A 3-chloro substituent enhances activity. | Incorporate the 3-chloro substituent and explore other halogens (F, Br) at that position. |

Analytical Methodologies for Quantification and Purity Assessment in Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like "Methyl 4-(butane-1-sulfonamido)benzoate". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. researchgate.net

The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities or degradation products. A typical approach would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. wu.ac.th

Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector. wu.ac.th The aromatic benzene (B151609) rings in the "this compound" molecule are expected to exhibit strong UV absorbance, providing high sensitivity. A PDA detector offers the additional advantage of acquiring UV spectra for each peak, which can be used to assess peak purity and aid in the identification of unknown impurities. wu.ac.th

Table 1: Example HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas Chromatography (GC) Applications for Volatile Derivatives and Impurities

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While "this compound" itself has low volatility due to its molecular weight and polar sulfonamide group, GC can be employed in two main scenarios: the analysis of volatile impurities from its synthesis and the analysis of the compound after chemical derivatization.

For impurity profiling, GC can detect residual volatile solvents or starting materials. For the analysis of the main compound, derivatization is necessary to increase its volatility and thermal stability. A common approach for sulfonamides is methylation or silylation of the acidic N-H proton of the sulfonamide group. oup.com For instance, reaction with an agent like diazomethane (B1218177) can convert the sulfonamide into its more volatile N-methyl derivative. oup.com

The derivatized analyte is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or HP-1) and detected, typically by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov GC-MS is particularly useful as it provides both retention time and mass spectral data, allowing for confident identification of the derivatized compound and any impurities. nih.gov

Spectrophotometric and Fluorometric Assay Development for Research Quantification

For routine quantification in research applications, spectrophotometric and fluorometric methods can offer simpler and faster alternatives to chromatography.

Spectrophotometric Assays: A widely used spectrophotometric method for compounds containing a primary aromatic amine is the Bratton-Marshall reaction. oup.com Although "this compound" has a substituted amino group, it can be hydrolyzed under acidic conditions to yield 4-aminobenzoic acid. This primary amine can then be diazotized with sodium nitrite (B80452) in an acidic medium. researchgate.netresearchgate.net The resulting diazonium salt is subsequently coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine (NED), to form a stable, intensely colored azo dye. researchgate.net The absorbance of this colored product is measured with a spectrophotometer, typically around 500-550 nm, and is directly proportional to the concentration of the sulfonamide. researchgate.netnih.gov This method is known for its sensitivity and simplicity. researchgate.netnih.gov

Fluorometric Assays: Fluorometric assays generally provide higher sensitivity and specificity compared to absorbance-based methods. nih.gov Method development could involve two strategies. The first is to utilize the intrinsic fluorescence of the molecule, if any. The second, more common approach, involves derivatization with a fluorogenic agent. nih.gov Reagents that specifically react with the sulfonamide group or the benzoate (B1203000) ester can be used to introduce a highly fluorescent tag to the molecule. For instance, N1-methylnicotinamide chloride has been used as a fluorogenic agent for drugs containing sulfonamide functional groups. nih.gov The fluorescence intensity is measured at a specific excitation and emission wavelength pair, providing a highly sensitive measure of the compound's concentration. nih.gov

Validation of Analytical Methods for Research Applications (Specificity, Linearity, Accuracy, Precision)

Validation is a crucial step to ensure that a developed analytical method is suitable for its intended purpose. For research applications, key validation parameters are established according to guidelines like those from the International Council for Harmonisation (ICH). wu.ac.thnih.gov

Specificity: This is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, or matrix components. In HPLC, specificity is demonstrated by showing that the peak for "this compound" is well-resolved from other peaks and by performing peak purity analysis using a PDA detector. wu.ac.th

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. It is assessed by analyzing a series of standards at different concentrations. The results are typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies by adding a known amount of the analyte (spiking) to a blank matrix and calculating the percentage of the analyte recovered. wu.ac.th Acceptable recovery is typically within 98-102%.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment. An RSD of ≤ 2% is generally considered acceptable. nih.gov

Table 2: Typical Validation Parameters and Acceptance Criteria

| Parameter | Measurement | Acceptance Criterion |

| Specificity | Resolution of analyte peak; Peak purity index | Resolution > 2; No interfering peaks at the analyte's retention time |

| Linearity | Correlation Coefficient (r²) of calibration curve | r² ≥ 0.999 |

| Accuracy | Percent Recovery of spiked samples | 98.0% - 102.0% |

| Precision (RSD%) | Repeatability (Intra-day) | RSD ≤ 2.0% |

| Intermediate Precision (Inter-day) | RSD ≤ 2.0% |

Emerging Research Directions and Future Prospects for Methyl 4 Butane 1 Sulfonamido Benzoate As a Chemical Biology Tool

Potential as a Scaffold for Novel Chemical Entities in Mechanistic Biology

The core structure of Methyl 4-(butane-1-sulfonamido)benzoate makes it an attractive starting point, or scaffold, for generating novel chemical entities. The sulfonamide group is a privileged structural motif in medicinal chemistry, found in a wide array of FDA-approved drugs. tandfonline.com This is due to its ability to act as a stable, non-hydrolyzable transition-state mimetic and its capacity to form key hydrogen bonds with biological targets. nih.gov The N-aryl sulfonamide framework, in particular, is a crucial structural unit in many bioactive compounds. tandfonline.com

The compound's structure can be systematically modified at several points to create a library of derivatives. The n-butyl group offers opportunities for exploring the effects of alkyl chain length and branching on target engagement. The aromatic ring of the benzoate (B1203000) can be substituted with various functional groups to modulate electronic properties and create new interaction points. Finally, the methyl ester provides a handle for further chemical transformations. This inherent modularity allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of mechanistic biology and drug discovery. researchgate.net By generating analogues of this compound, researchers can develop tool compounds to probe the function of specific proteins and pathways with high precision.

| Structural Component | Significance as a Scaffold | Potential Modifications for Mechanistic Studies |

|---|---|---|

| N-Alkyl-Aryl Sulfonamide Core | Established pharmacophore with proven bioactivity and metabolic stability. tandfonline.comajchem-b.com The sulfonamide nitrogen and oxygens act as key hydrogen bond acceptors/donors. | Varying the alkyl chain (e.g., length, branching, cyclization) to probe hydrophobic pockets of target proteins. |

| Benzene (B151609) Ring | Provides a rigid core for orienting substituents and allows for π-π stacking interactions with protein residues. | Introduction of electron-donating or electron-withdrawing groups to tune binding affinity and probe electronic requirements of the binding site. |

| Methyl Ester Moiety | Acts as a potential hydrogen bond acceptor and provides a reactive handle for derivatization into other functional groups (e.g., carboxylic acids, amides). wikipedia.org | Conversion to amides or other esters to explore interactions with specific amino acid side chains and alter solubility. |

Development of Chemical Probes for Investigating Biological Pathways

A chemical probe is a small-molecule tool used to study and manipulate biological systems by selectively interacting with a specific protein target. nih.govresearchgate.net The structure of this compound is well-suited for elaboration into such probes. By incorporating reporter groups (e.g., fluorophores, biotin) or reactive moieties for covalent labeling, derivatives of this compound could be used to identify and characterize new biological targets, visualize cellular processes, and validate drug-target engagement. mdpi.com

For example, sulfonamide-containing naphthalimides have been successfully synthesized and used as fluorescent probes for tumor imaging. mdpi.com This demonstrates the compatibility of the sulfonamide scaffold with fluorescent tags. A probe based on this compound could be designed with three key components: the core molecule itself as the target-binding element, a linker of appropriate length and flexibility, and a reporter tag for detection. The development of such probes would enable researchers to ask precise questions about the spatial and temporal dynamics of its potential biological targets in living cells. researchgate.net The recently developed N-acyl-N-alkyl sulfonamide (NASA) warhead, which can be synthesized from sulfonamides, offers a promising strategy for creating covalent probes for ligand-directed labeling of proteins. nih.gov

| Probe Component | Function | Hypothetical Implementation on this compound Scaffold |

|---|---|---|

| Target-Binding Element | Selectively interacts with the protein of interest. | The core this compound structure or an optimized analogue. |

| Linker | Connects the binding element to the reporter tag without disrupting target interaction. | An alkyl or polyethylene glycol (PEG) chain attached to the benzoate ring or the butyl group. |

| Reporter Tag / Reactive Group | Enables visualization (e.g., fluorescence) or pull-down experiments (e.g., biotin). A reactive group enables covalent modification. mdpi.com | Attachment of a fluorophore (e.g., fluorescein, rhodamine) for imaging, or an alkyne/azide group for click chemistry-based functionalization. |

Advancements in Synthetic Accessibility and Efficiency for Research Purposes

The widespread use of any chemical tool is contingent upon its synthetic accessibility. Traditional methods for preparing N-aryl sulfonamides often rely on the reaction of anilines with sulfonyl chlorides. tandfonline.com However, recent years have seen the development of more efficient and greener synthetic protocols. Modern approaches include transition-metal-catalyzed cross-coupling reactions and methods that use readily available starting materials like nitroarenes. tandfonline.comorganic-chemistry.org For instance, iron-catalyzed N-arylsulfonamide formation directly from nitroarenes offers a more environmentally friendly alternative. organic-chemistry.org

Similarly, the synthesis of methyl benzoates is typically achieved through Fischer esterification of benzoic acid with methanol (B129727) using a strong acid catalyst. wikipedia.orgprepchem.com Newer methods have explored the use of reusable solid acid catalysts, such as titanium-zirconium based systems, which can simplify purification and reduce waste. mdpi.comresearchgate.net Applying these advanced synthetic strategies to this compound and its derivatives would significantly enhance its availability for research, enabling more rapid and cost-effective generation of compound libraries for biological screening.

| Reaction Type | Traditional Method | Modern Advancement | Advantage for Research |

|---|---|---|---|

| N-S Bond Formation (Sulfonamide) | Aniline + Sulfonyl Chloride tandfonline.com | Transition-metal-catalyzed coupling of sulfonamides with aryl halides or boronic acids; Reductive coupling of nitroarenes. tandfonline.comorganic-chemistry.org | Broader substrate scope, milder reaction conditions, and avoidance of potentially toxic starting materials. |

| C-O Bond Formation (Ester) | Fischer Esterification with strong mineral acids (e.g., H₂SO₄). uomustansiriyah.edu.iq | Use of solid acid catalysts (e.g., Zr/Ti oxides); Palladium-catalyzed carbonylation of aryl halides. mdpi.comresearchgate.net | Easier catalyst removal and recycling, improved yields, and reduced generation of acidic waste. |

Integration with High-Throughput Screening (HTS) in Academic Contexts

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. nih.gov Sulfonamide-based compound libraries have been successfully screened to identify novel inhibitors for various targets, including viruses like the Nipah virus and plant immune-priming compounds. frontiersin.orgnih.gov A library of compounds based on the this compound scaffold could be readily integrated into academic HTS campaigns.

By systematically varying the substituents on the butyl chain and the aromatic ring, a diverse library of analogues can be generated. This library could then be screened against panels of cell lines or purified enzymes to uncover novel biological activities. For example, screening against cancer cell lines could identify compounds that inhibit proliferation, while screening against specific enzymes could uncover novel inhibitors. acs.org The identification of "hits" from such screens would serve as the starting point for more detailed mechanistic studies and lead optimization, making this compound a valuable asset for academic drug discovery platforms. acs.org

| HTS Stage | Action | Relevance to this compound |

|---|---|---|

| 1. Library Generation | Synthesize a diverse set of chemical analogues based on a core scaffold. | Create a library by modifying the alkyl chain and aromatic ring of the parent compound. |

| 2. Primary Screen | Test the entire library at a single concentration in a biological assay (e.g., cell viability, enzyme activity). | Identify analogues that exhibit significant activity ("hits"). For example, sulfonamides have been identified as inhibitors of WRN helicase through HTS. acs.org |

| 3. Hit Confirmation & Dose-Response | Re-test hits and determine their potency (e.g., EC₅₀ or IC₅₀ values). | Confirm the activity of initial hits and prioritize the most potent compounds for further study. |

| 4. Secondary Assays & SAR | Test prioritized hits in more complex, secondary assays to understand their mechanism of action and build structure-activity relationships (SAR). | Elucidate the biological target and mechanism, guiding the design of more potent and selective future analogues. |

Prospects for Collaborative Research in Interdisciplinary Fields

The inherent bioactivity of the sulfonamide moiety, coupled with the versatility of the benzoate group, positions this compound at the intersection of several scientific disciplines. epa.goveurekaselect.com The exploration of its potential could foster significant collaborative research.

Chemistry and Biology: Synthetic chemists could collaborate with molecular and cell biologists to design and create novel probes and compound libraries. Biologists would then use these tools to investigate cellular pathways, validate new drug targets, and uncover fundamental biological mechanisms.

Pharmacology and Medicine: Should initial screenings reveal promising therapeutic potential, for instance as an antimicrobial or anticancer agent, collaborations with pharmacologists would be essential to study its effects in preclinical models. nih.govacs.org The broad biological activities of sulfonamides, from antibacterial to anticancer and antiviral, provide a strong rationale for such investigations. ajchem-b.comnih.gov

Biophysics and Structural Biology: If a specific protein target is identified, biophysicists and structural biologists could work to solve the co-crystal structure of the compound bound to its target. This would provide invaluable atomic-level insights into the binding mode and mechanism of action, guiding future rational drug design efforts.

Such interdisciplinary collaborations are crucial for translating a promising molecular scaffold into validated chemical tools and, potentially, new therapeutic leads. The simple yet functionally rich structure of this compound provides a robust foundation for these exciting future endeavors.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents | Solvent | Temperature | Characterization |

|---|---|---|---|---|

| 1 | Butane-1-sulfonyl chloride, pyridine | DCM | 0°C → RT | TLC, H NMR |

| 2 | Methanol, H₂SO₄ | MeOH | Reflux | HRMS, MP |

Advanced: How can computational tools optimize synthetic pathways for this compound derivatives?

Methodological Answer:

Databases like Reaxys and PISTACHIO enable retrosynthetic analysis by scoring precursor plausibility and reaction feasibility. For example:

- Template Relevance Models prioritize routes with high stereochemical fidelity.

- Heuristic Settings: Set minimum plausibility (>0.5) and top-N results (e.g., 6 routes) to balance efficiency and novelty.

- Validation: Cross-check predicted routes with experimental yields from analogous sulfonamide ester syntheses .

Basic: How is the crystal structure of this compound determined?

Methodological Answer: